6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione
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Overview
Description
6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with a methoxybenzyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione typically involves multiple stepsThe reaction conditions often include the use of ammonium acetate in ethanol, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different alkyl or aryl groups.
Scientific Research Applications
6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. One known pathway involves the activation of the MAPK pathway, which stabilizes cyclin D1 and regulates cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: This compound has shown potent antiproliferative activity against cancer cells.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: This compound is a curcumin analog with potential biological activity.
Uniqueness
6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione is unique due to its specific structural features and the presence of the methoxybenzyl group, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-1,5-dihydropyrrolo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C14H13N3O4/c1-21-9-4-2-8(3-5-9)6-17-7-10-11(13(17)19)15-14(20)16-12(10)18/h2-5H,6-7H2,1H3,(H2,15,16,18,20) |
InChI Key |
WFRXPFUCTUJEND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)NC(=O)NC3=O |
Origin of Product |
United States |
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